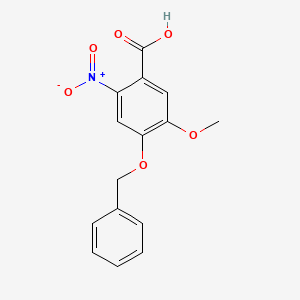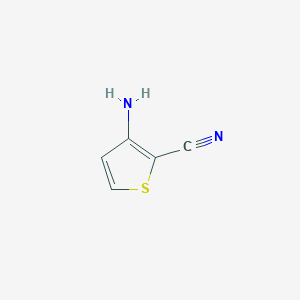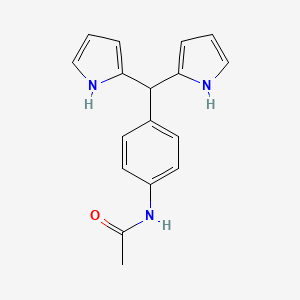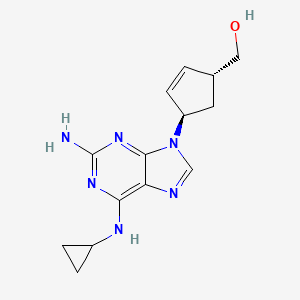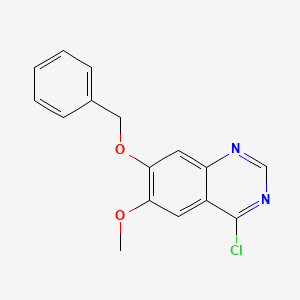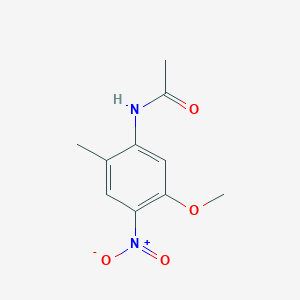
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used in research and has various applications in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide typically involves the nitration of 4-methoxytoluene followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, and the acetylation process introduces an acetamido group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
化学反应分析
Types of Reactions
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
Reduction: The major product is 2-acetamido-4-methoxy-5-aminotoluene.
Substitution: The products depend on the nucleophile used in the substitution reaction.
科学研究应用
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
作用机制
The mechanism of action of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy and acetamido groups can also influence the compound’s reactivity and interactions with enzymes and proteins.
相似化合物的比较
Similar Compounds
4-Methoxy-2-nitroaniline: Similar in structure but lacks the acetamido group.
4-Nitro-o-toluic acid: Contains a carboxylic acid group instead of the acetamido group.
N-(4-Methoxy-2-nitrophenyl)acetamide: Very similar in structure but differs in the position of the nitro group.
Uniqueness
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both the acetamido and methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for research in various scientific fields.
属性
CAS 编号 |
361162-90-5 |
|---|---|
分子式 |
C15H21BrFN3O2 |
分子量 |
374.25 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrFN3O2/c1-10-9-19(14(21)22-15(2,3)4)5-6-20(10)13-12(17)7-11(16)8-18-13/h7-8,10H,5-6,9H2,1-4H3 |
InChI 键 |
URLYCWJRBPKGFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] |
规范 SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)Br)F)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
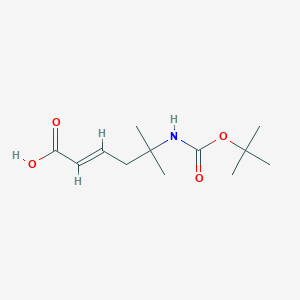

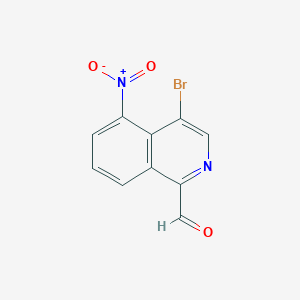

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
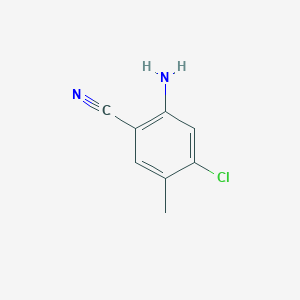

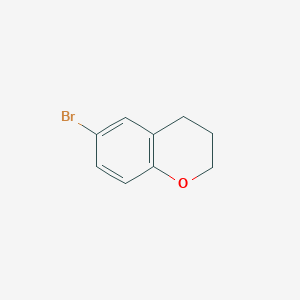
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
